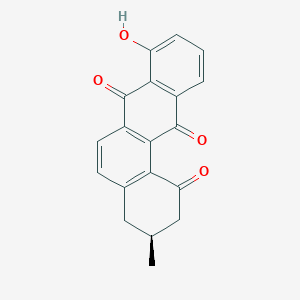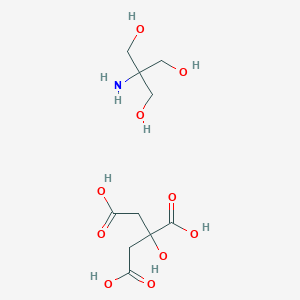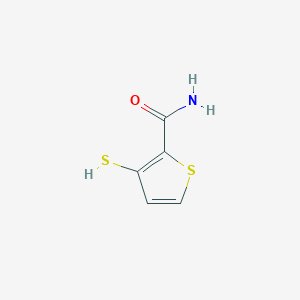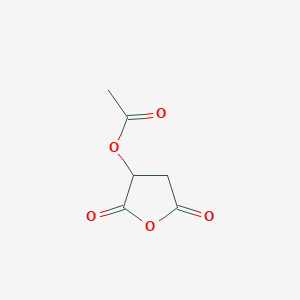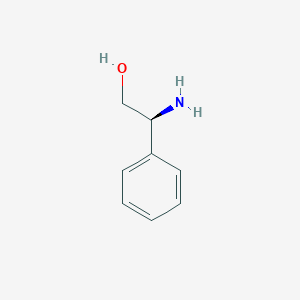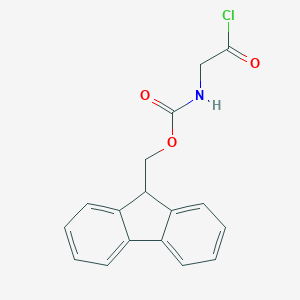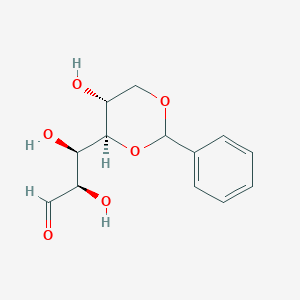
4,6-O-Benzyliden-D-glucose
Übersicht
Beschreibung
4,6-O-Benzylidene-D-glucose (4,6-O-BzD-Glc) is a naturally occurring carbohydrate that has been studied for its potential applications in the field of medicinal chemistry. It is a derivative of glucose and is classified as a benzylidene sugar. 4,6-O-BzD-Glc has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties. In addition, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
4,6-O-Benzyliden-D-glucose: Derivate wurden synthetisiert und auf ihre Antitumoreigenschaften getestet. Diese Verbindungen zeigten bei 100 μg/mL Hemmungsraten von 64,2 % bis 92,9 % gegen humane Krebszelllinien wie K562, HL-60 und HeLa. Die IC50-Werte, die die Konzentration angeben, die erforderlich ist, um das Zellwachstum um 50 % zu hemmen, variierten bei diesen Zelllinien von 17,2 bis 124,7 μM .
Enantioselektive Phasentransferkatalyse
Derivate von This compound wurden zur Synthese chiraler Kronenether verwendet. Diese Ether wurden als Phasentransferkatalysatoren in asymmetrischen Synthesen eingesetzt und zeigten eine signifikante Enantioselektivität. Sie erwiesen sich insbesondere in Reaktionen wie Darzens-Kondensationen und Michael-Additionen als wirksam, wobei die Enantioselektivitäten bis zu 94 % erreichten .
Pharmazeutische Zwischenprodukte
Als chiraler Baustein ist This compound ein wichtiges Zwischenprodukt bei der Herstellung verschiedener Zucker. Seine Derivate werden in der pharmazeutischen Forschung und als Reagenzien eingesetzt, was seine Vielseitigkeit in der Arzneimittelentwicklung unterstreicht .
Gelierfähigkeiten für die Wirkstoffabgabe
Bestimmte This compound Acetal-geschützte Derivate zeigten vielversprechende Gelierfähigkeiten. Diese Eigenschaften sind besonders relevant für Anwendungen in Wirkstoffabgabesystemen, bei denen eine kontrollierte Freisetzung und gezielte Abgabe von Therapeutika entscheidend sind .
Synthese von Polyphenolen
Die Verbindung wurde als Ausgangsmaterial für die Synthese von Galloyl-Glucosiden, einer Art pflanzlichem Polyphenol, verwendet. Diese Polyphenole weisen ein breites Spektrum an biologischen und pharmakologischen Aktivitäten auf, darunter antioxidative, entzündungshemmende und neuroprotektive Wirkungen .
Umweltbehebung
This compound: Derivate haben potenzielle Anwendungen in der Umweltbehebung. Ihre Fähigkeit, Gele zu bilden, kann zur Entfernung von Verunreinigungen aus Wasser oder Boden genutzt werden, wodurch eine Methode zur Reinigung von Umweltverschmutzern bereitgestellt wird .
Wirkmechanismus
Target of Action
4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative It is known to exhibit anticancer effects , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
It is known to be a benzaldehyde derivative with anticancer effects . Benzaldehyde derivatives have been reported to inhibit protein synthesis , which could potentially explain the anticancer effects of 4,6-O-Benzylidene-D-glucose
Biochemical Pathways
Given its reported anticancer effects , it is plausible that this compound interferes with pathways involved in cell growth and division
Result of Action
4,6-O-Benzylidene-D-glucose has been reported to have anticancer effects This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,6-O-Benzylidene-D-glucose plays a role in biochemical reactions, particularly in the context of cancer research . It has been reported to inhibit protein synthesis
Cellular Effects
The cellular effects of 4,6-O-Benzylidene-D-glucose are primarily related to its anticancer activity . It has been shown to inhibit protein synthesis, which can affect various cellular processes
Molecular Mechanism
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952932 | |
| Record name | 4,6-O-Benzylidenehexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30688-66-5 | |
| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-O-Benzylidenehexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4,6-O-Benzylidene-D-glucose used in synthesizing biologically relevant molecules?
A1: This compound serves as a chiral building block for constructing complex molecules. For instance, it's utilized in the synthesis of aldotetronic acid-based hydroxamic acids, which act as inhibitors of the bacterial enzyme LpxC []. LpxC is a key enzyme in the biosynthesis of lipopolysaccharide, an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.
Q2: What are the structural characteristics of 4,6-O-Benzylidene-D-glucose and its spectroscopic properties?
A2: While the provided research excerpts don't delve into the complete spectroscopic characterization of 4,6-O-Benzylidene-D-glucose, its structure is key to its applications. It is a glucose derivative where the 4 and 6 positions of the sugar ring are protected as a cyclic acetal with benzaldehyde. This protection strategy is commonly employed in carbohydrate chemistry to selectively manipulate other hydroxyl groups in the molecule.
Q3: How does the structure of derivatives based on 4,6-O-Benzylidene-D-glucose affect their biological activity?
A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the parent compound impact its biological effects. In the development of LpxC inhibitors, researchers synthesized a series of aldotetronic acid-based hydroxamic acids starting from 4,6-O-Benzylidene-D-glucose [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




